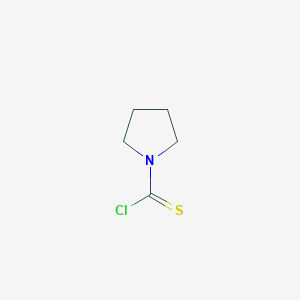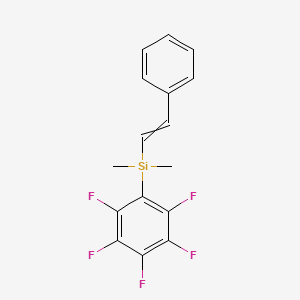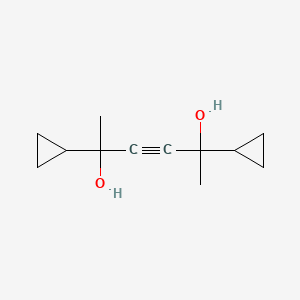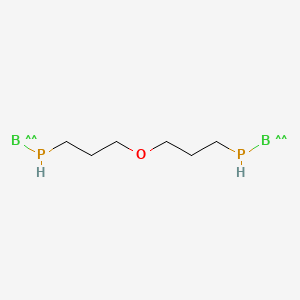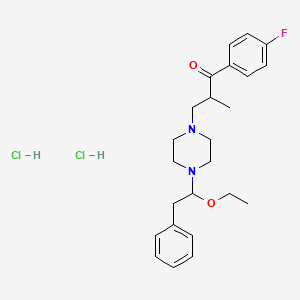
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoro-2-methylpropiophenone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluoro-substituted phenyl group, and a propiophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of beta-ethoxyphenethylamine with piperazine under controlled conditions to form the piperazine intermediate.
Fluorination: The next step involves the introduction of the fluoro group to the phenyl ring. This is typically achieved using a fluorinating agent such as fluorobenzene in the presence of a catalyst.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the fluorination and acylation steps to enhance efficiency and yield.
Purification: The final product is purified using crystallization and recrystallization techniques to obtain the dihydrochloride salt.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, resulting in the formation of alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2-methylpropiophenol.
Substitution: Formation of substituted phenethylamines.
科学研究应用
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a psychoactive compound.
Biological Studies: Used in studies to understand its effects on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to and modulates the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and perception.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): Another phenethylamine derivative with a methylenedioxy group.
Uniqueness
Structural Complexity: The presence of the piperazine ring and the fluoro-substituted phenyl group makes it structurally unique.
Pharmacological Profile: Its interaction with multiple neurotransmitter receptors distinguishes it from other similar compounds.
属性
CAS 编号 |
21263-18-3 |
|---|---|
分子式 |
C24H33Cl2FN2O2 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-3-29-23(17-20-7-5-4-6-8-20)27-15-13-26(14-16-27)18-19(2)24(28)21-9-11-22(25)12-10-21;;/h4-12,19,23H,3,13-18H2,1-2H3;2*1H |
InChI 键 |
UCKBLZVGUNLFEH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


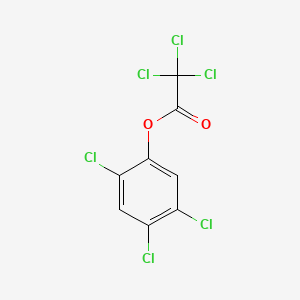
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
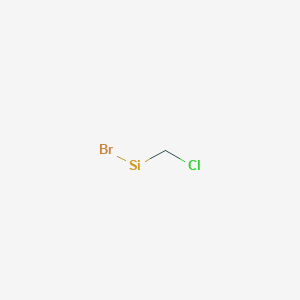
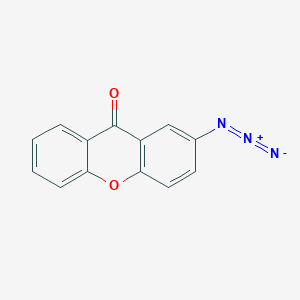
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
